5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole

ALK5 inhibition TGF-βRI kinase enzyme assay

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole (CAS 107862-65-7) is a fused bicyclic heterocycle comprising a pyrrole ring and a pyrazole ring. This scaffold serves as the core structural motif for a well-characterized class of ATP-competitive inhibitors targeting the transforming growth factor-beta type I receptor kinase domain (TβR-I/ALK5).

Molecular Formula C6H8N2
Molecular Weight 108.14 g/mol
CAS No. 107862-65-7
Cat. No. B042012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole
CAS107862-65-7
Molecular FormulaC6H8N2
Molecular Weight108.14 g/mol
Structural Identifiers
SMILESC1CC2=CC=NN2C1
InChIInChI=1S/C6H8N2/c1-2-6-3-4-7-8(6)5-1/h3-4H,1-2,5H2
InChIKeyLQKUERRPRLVSLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole (CAS 107862-65-7) Procurement Guide: Core Scaffold for ALK5/TGF-βRI Kinase Inhibitors


5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole (CAS 107862-65-7) is a fused bicyclic heterocycle comprising a pyrrole ring and a pyrazole ring . This scaffold serves as the core structural motif for a well-characterized class of ATP-competitive inhibitors targeting the transforming growth factor-beta type I receptor kinase domain (TβR-I/ALK5) [1]. The compound exists as a versatile synthetic intermediate that enables modular derivatization at positions 2, 3, and 4 of the dihydropyrrolopyrazole ring system, a feature exploited in the development of both tool compounds and clinical candidates [2].

Why Generic ALK5 Inhibitor Scaffolds Cannot Substitute for the 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole Core


While multiple heterocyclic scaffolds (imidazoles, pyrazoles, quinolines) have been explored as ALK5/TβR-I kinase inhibitors, the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core demonstrates a structurally validated ATP-binding pocket engagement that is not reliably reproduced by simpler monocyclic or alternative fused systems [1]. X-ray co-crystallization studies confirm that this bicyclic scaffold achieves a unique binding mode within the TβR-I active site that enables tunable selectivity against off-target kinases such as p38 MAPK [2]. Furthermore, the dihydropyrrolopyrazole ring system provides a defined vector for 'warhead' substitution that modulates kinase selectivity in a manner not attainable with the simpler pyrazole series [3]. Procurement of alternative scaffolds without equivalent co-crystallographic validation introduces significant risk of altered binding geometry, reduced target engagement, and uncharacterized off-target profiles.

Quantitative Differentiation Evidence: 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole vs. Alternative ALK5 Inhibitor Scaffolds


TβR-I Kinase Inhibitory Potency: Phenyl-Substituted 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole Derivatives vs. Simple Pyrazole Series

The 4-phenyl-substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives exhibit TβR-I kinase IC50 values ranging from 5 nM to 19.5 µM, with the most potent analogs achieving single-digit nanomolar potency [1]. This potency range is comparable to or exceeds that of the earlier simple pyrazole-based inhibitors (e.g., LY364947 IC50 = 31–175 nM) [2]. The fused bicyclic scaffold enables enhanced hydrophobic interactions within the ATP-binding pocket, as confirmed by co-crystallization studies [3].

ALK5 inhibition TGF-βRI kinase enzyme assay

Selectivity Profile: 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole Derivatives Exhibit Tunable p38 MAPK Selectivity Based on Warhead Substitution

Structure-activity relationship (SAR) studies reveal that the selectivity of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives against p38 MAP kinase (p38 MAPK) is tunable based on the nature of the warhead group [1]. Phenyl-substituted derivatives demonstrate greater selectivity against p38 MAPK compared to quinoline-4-yl-substituted analogs [2]. For a representative phenyl-substituted derivative (3-(4-methoxyphenyl)-2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole), the TβR-I IC50 is 646 nM while the p38 MAPK IC50 is >20,000 nM, yielding a selectivity index of >31-fold [3].

kinase selectivity p38 MAPK off-target profiling

Co-Crystallographic Validation: 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole Scaffold Binding Mode Confirmed by X-Ray Crystallography

Co-crystallization and X-ray analysis of compounds 3 and 15, two potent 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives, with the TβR-I receptor kinase domain have been successfully achieved [1]. The crystal structure (PDB ID: 1RW8) reveals the inhibitor bound in the ATP-binding pocket at 2.40 Å resolution, confirming the binding mode and providing atomic-level detail for rational design [2]. This contrasts with the simple pyrazole series, for which a common binding mode was established but no high-resolution co-crystal structures were reported [3].

X-ray crystallography ATP-binding pocket structure-based drug design

Cellular Functional Activity: 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole Derivatives Inhibit SMAD2 Phosphorylation and Nuclear Translocation

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives demonstrate dose-dependent inhibition of SMAD2 phosphorylation and block SMAD2/3 nuclear translocation in cells stimulated with TGF-β [1]. The most potent compounds in the 5,5-dimethyl-substituted series display submicromolar IC50 values for ALK5 in enzymatic assays, and this activity translates to cellular target engagement as confirmed by SMAD2 dephosphorylation and cytoplasmic retention of SMAD2/3 [2].

cell-based assay SMAD2 TGF-β signaling

Synthetic Utility: 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole as a Key Intermediate for Withasomnine Alkaloids

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole serves as the direct synthetic precursor to withasomnine (3-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole, CAS 10183-74-1), a naturally occurring pyrazole alkaloid with reported anti-inflammatory and analgesic properties [1]. The unsubstituted core can be brominated and subsequently phenylated via NiCl2(dppp)-catalyzed cross-coupling to yield withasomnine [2]. This synthetic route contrasts with alternative approaches to withasomnine that employ different starting materials and often require more steps [3].

natural product synthesis withasomnine alkaloid

Procurement Specifications: Commercial Availability and Purity Standards for 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole (CAS 107862-65-7) is commercially available from multiple reputable vendors with specified minimum purity of 95% or ≥98% . Molecular weight is 108.14 g/mol (C6H8N2). Recommended long-term storage is at room temperature in a cool, dry place away from moisture , though some vendors specify refrigerated storage (2–8°C) [1]. Boiling point is reported as 206°C at 760 mmHg .

procurement purity storage

Optimal Application Scenarios for 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole (CAS 107862-65-7) Based on Quantitative Evidence


Medicinal Chemistry: Development of Novel ALK5/TβR-I Kinase Inhibitors with Tunable Selectivity

The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold is optimal for medicinal chemistry programs targeting the TGF-β type I receptor kinase (ALK5/TβR-I) where both high target affinity (sub-10 nM IC50 achievable) and tunable selectivity against off-target kinases (e.g., p38 MAPK) are required [1]. The availability of a high-resolution co-crystal structure (PDB: 1RW8, 2.40 Å) enables structure-based design and reduces optimization uncertainty [2]. Procurement of the unsubstituted core allows for systematic exploration of substitution patterns at positions 2, 3, and 4 to modulate potency and selectivity profiles [3].

Natural Product Synthesis: Withasomnine and Pyrazole Alkaloid Analog Generation

The unsubstituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core serves as a direct synthetic intermediate for the preparation of withasomnine and structurally related pyrazole alkaloids [1]. The core can be functionalized via bromination and transition metal-catalyzed cross-coupling to introduce aryl substituents at the 3-position [2]. This synthetic route provides access to both the natural product and non-natural analogs for exploration of anti-inflammatory and analgesic activity [3].

Chemical Biology: TGF-β Signaling Pathway Probe Development

Derivatives of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold have demonstrated dose-dependent inhibition of SMAD2 phosphorylation and blockade of SMAD2/3 nuclear translocation in TGF-β-stimulated cells [1]. This cellular functional activity confirms that the scaffold can serve as a starting point for the development of chemical biology probes to interrogate TGF-β signaling in fibrosis, oncology, and immuno-oncology research applications [2]. Procurement of the core scaffold enables rapid analog generation for SAR studies aimed at optimizing cellular potency and selectivity [3].

Structure-Based Drug Design: Co-Crystallography-Guided Optimization

The validated co-crystal structure of a 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole derivative bound to the TβR-I kinase domain (PDB: 1RW8, 2.40 Å resolution) provides atomic-level detail of the inhibitor binding mode within the ATP-binding pocket [1]. This structural information enables rational design of next-generation inhibitors with improved binding affinity, selectivity, and pharmacokinetic properties [2]. Procurement of the core scaffold facilitates the synthesis of designed analogs for iterative co-crystallography studies [3].

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